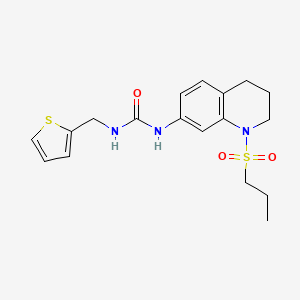

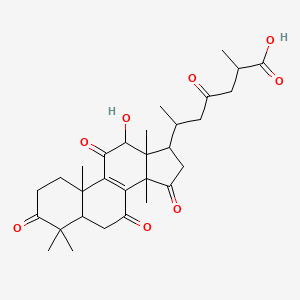

![molecular formula C21H18N6O2 B2726694 (E)-N-allyl-2-amino-1-((2-hydroxybenzylidene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 578736-15-9](/img/structure/B2726694.png)

(E)-N-allyl-2-amino-1-((2-hydroxybenzylidene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Quinoxaline is a nitrogen-containing heterocyclic compound with many pharmaceutical and industrial applications . It’s a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry .

Synthesis Analysis

Quinoxaline can be synthesized by adopting green chemistry principles . The Combes/Conrad–Limpach reaction is one of the well-known classical synthesis protocols used for the construction of the principal quinoxaline scaffold .Molecular Structure Analysis

Quinoxaline has a characteristic double-ring structure containing a benzene ring fused with a pyrazine moiety . The molecular structure of quinoxaline derivatives can be analyzed using techniques like infrared and ultraviolet–visible spectroscopy, 1H NMR, mass spectrometry, elemental analysis, and single crystal X-ray diffraction .Chemical Reactions Analysis

Quinoxaline derivatives can undergo various chemical reactions such as oxidation, nitration, diazotization, alkylation, addition, condensation, cyclization, and substitutions .Physical And Chemical Properties Analysis

The physical and chemical properties of quinoxaline derivatives can be influenced by their specific structure and functional groups. For example, some quinoxaline derivatives have been found to exhibit light-emitting properties .Scientific Research Applications

Chemo-sensing Applications

Schiff bases, such as the compound , have gained attention as analytical tools due to their diverse applications. In this context, let’s explore their role as chemo-sensors:

Synthesis and Characterization: The compound can be synthesized and characterized using techniques like UV-vis spectroscopy and electrochemical studies . These methods help determine its sensing properties.

Metal Ion Detection: Schiff bases can selectively detect biologically important metal ions. For instance, the compound may exhibit redshifts in absorption maxima upon binding with Cu^2+, Zn^2+, and Ni^2+ ions. Electrochemical studies reveal quasi-reversible redox processes, indicating complex formation with these metal ions. The binding mechanism involves metal-to-ligand charge transfer (MLCT) and intramolecular charge transfer .

Medicinal Chemistry Applications

The compound’s structural features make it relevant for medicinal chemistry research:

Antimicrobial Activity: Explore its antimicrobial effects. Computational analyses can predict interactions with microbial enzymes or cell membranes .

Material Science Applications

Consider the compound’s applications in material science:

- Thin Films and Surface Modification : Investigate its use in forming thin films or modifying surfaces. The compound’s functional groups could facilitate adsorption onto metal surfaces .

Biological Studies

Explore its biological relevance:

- Enzyme Inhibition : Investigate whether it inhibits specific enzymes. For example, computational studies could predict its interaction with enzymes involved in disease pathways .

Mechanism of Action

Future Directions

Quinoxaline derivatives have a wide range of biological activities and potential applications in various fields, including medicinal chemistry, pharmaceuticals, and industry . Future research could focus on designing and synthesizing new quinoxaline derivatives with improved properties and activities.

properties

IUPAC Name |

2-amino-1-[(E)-(2-hydroxyphenyl)methylideneamino]-N-prop-2-enylpyrrolo[3,2-b]quinoxaline-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N6O2/c1-2-11-23-21(29)17-18-20(26-15-9-5-4-8-14(15)25-18)27(19(17)22)24-12-13-7-3-6-10-16(13)28/h2-10,12,28H,1,11,22H2,(H,23,29)/b24-12+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQVNVALPNPMBFI-WYMPLXKRSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)N=CC4=CC=CC=C4O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)/N=C/C4=CC=CC=C4O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-N-allyl-2-amino-1-((2-hydroxybenzylidene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,3-dichloro-N-[2-(4-chlorophenyl)-2-(methoxyimino)ethyl]benzenesulfonamide](/img/structure/B2726613.png)

![1-(Furan-2-ylmethyl)-1-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2726614.png)

![ethyl 1-[2-hydroxy-2-(4-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2726623.png)

![2,4-difluoro-N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2726624.png)

![N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-(4-ethoxyphenyl)acetamide](/img/structure/B2726627.png)

![3,4,5,6-tetrachloro-N-[2-(morpholine-4-carbonyl)phenyl]pyridine-2-carboxamide](/img/structure/B2726628.png)

![N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2726629.png)

![1-[4-(2-Bromoacetyl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one](/img/structure/B2726630.png)

![3-(4-Ethylphenyl)-6-({[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2726631.png)